molecular formula C20H19NO3 B11391330 N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11391330
M. Wt: 321.4 g/mol
InChI Key: UUEMRNYPFYBCBO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chromene core substituted with an ethylphenyl group and a carboxamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as 4-ethylphenylamine, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the Pechmann condensation: with continuous flow reactors to handle large volumes.

    Automated amide coupling: processes to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways. The carboxamide group can enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-sulfonamide
  • N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-thioamide

Uniqueness

N-(4-ethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the specific combination of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group on the phenyl ring and the carboxamide moiety can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-4-14-5-7-15(8-6-14)21-20(23)18-11-16(22)19-13(3)9-12(2)10-17(19)24-18/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

UUEMRNYPFYBCBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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